molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B057771
CAS No.: 90734-71-7
M. Wt: 195.6 g/mol
InChI Key: ODNBVEIAQAZNNM-UHFFFAOYSA-N
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Description

YM 58790 is a potent antagonist of muscarinic acetylcholine receptors, specifically targeting the M1, M2, and M3 subtypes. It has been shown to inhibit reflex rhythmic bladder contractions in rats by inhibiting bladder pressurization . This compound is primarily used for research purposes and has demonstrated significant potential in the study of urinary bladder function and related disorders.

Scientific Research Applications

YM 58790 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the properties and behavior of muscarinic acetylcholine receptors.

    Biology: YM 58790 is used to investigate the role of muscarinic receptors in various biological processes, including bladder function and neurotransmission.

    Medicine: Research on YM 58790 has potential implications for the development of treatments for urinary bladder disorders and other conditions involving muscarinic receptors.

Preparation Methods

The synthesis of YM 58790 involves the preparation of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives. The synthetic route typically includes the following steps :

    Formation of the piperidyl intermediate: This involves the reaction of piperidine with appropriate reagents to form the desired intermediate.

    Coupling with benzhydrylcarbamate: The piperidyl intermediate is then coupled with benzhydrylcarbamate to form the final product, YM 58790.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

YM 58790 undergoes several types of chemical reactions, including:

    Oxidation: YM 58790 can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: YM 58790 can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBVEIAQAZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531878
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90734-71-7
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N′-(6-chloro-pyridazin-3-yl)-N,N-dimethyl-formamidine (1.3 g, 7 mmol) in DMF (60 mL) was added NaI (1 g, 6.7 mmol) and chloroacetone (1 mL, 12.6 mmol). The mixture was heated at 80° C. overnight and then concentrated under reduced pressure. The residue was purified by column chromatography to afford 1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)-ethanone (0.7 g) in 51% yield. 1H-NMR (400 MHz, CDCl3) δ ppm 8.42 (s, 1H), 8.05 (d, 1H), 7.31 (d, 1H), 2.77 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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